molecular formula C6H11NO2 B1387795 (R)-1-Methylpyrrolidine-3-carboxylic acid CAS No. 952484-55-8

(R)-1-Methylpyrrolidine-3-carboxylic acid

Cat. No. B1387795
CAS RN: 952484-55-8
M. Wt: 129.16 g/mol
InChI Key: LJGFIWDOHOWUOY-RXMQYKEDSA-N
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Description

A compound’s description often includes its common and IUPAC name, its molecular formula, and its structural formula. It may also include the compound’s natural occurrence or synthetic production .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. The type of reaction (e.g., acid-base, redox, substitution, etc.) and the conditions under which it occurs are usually studied .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Properties

(R)-1-Methylpyrrolidine-3-carboxylic acid plays a significant role in the asymmetric synthesis of various compounds. For instance, it was involved in the efficient asymmetric synthesis of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, showing better in vivo activity and solubility profile compared to its racemic form, which can be crucial in clinical applications (Rosen et al., 1988).

Enantiomeric Resolution Studies

The compound has been studied in the context of enantiomeric resolution. An example is its involvement in the dielectrically controlled resolution (DCR) of 2-methylpyrrolidine by tartaric acid, which highlighted its utility in resolving chiral spaces formed in crystal structures (Sakurai et al., 2006).

Non-precursor in Alkaloid Biosynthesis

Interestingly, research indicated that 1-Methylpyrrolidine-2-acetic acid, a related compound, is not an efficient precursor in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia, contrary to what might be expected (Huang et al., 1996).

Chemiluminescence in High-Performance Liquid Chromatography

In analytical chemistry, derivatives of (R)-1-Methylpyrrolidine-3-carboxylic acid, such as 2-(2-Aminoethyl)-1-methylpyrrolidine, are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, offering high sensitivity and specificity (Morita & Konishi, 2002).

Synthesis of Biologically Active Compounds

This compound is also integral in synthesizing key chiral building blocks for various biologically active compounds. For instance, its use in the practical and efficient synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid demonstrates its importance in creating compounds with potential therapeutic applications (Ohigashi et al., 2010).

Antibacterial Agent Synthesis

Further emphasizing its role in medicinal chemistry, it has been used in synthesizing antibacterial agents, particularly those with chiral aminopyrrolidine substituents, where the stereochemistry of the pyrrolidine ring is crucial for maintaining activity (Di Cesare et al., 1992).

Structural Elucidation of Related Compounds

The structural elucidation of related compounds, such as (R)- and rac-2-bromo-3-methylbutyric acid, has been conducted to understand their intermolecular interactions, hydrogen bonding motifs, and solid-state packing modes. This research contributes to the broader understanding of (R)-1-Methylpyrrolidine-3-carboxylic acid and its analogs (Seidel et al., 2020).

Enantioselective Oxidation

In the field of catalysis, chiral Mn-aminopyridine complexes involving derivatives of (R)-1-Methylpyrrolidine-3-carboxylic acid have been shown to efficiently catalyze the enantioselective oxidation of arylalkanes, demonstrating the compound's utility in producing enantiomerically enriched products (Talsi et al., 2017).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. Material safety data sheets (MSDS) are a common source of this information .

Future Directions

This involves speculative or forward-looking statements about potential future applications or areas of study for the compound .

properties

IUPAC Name

(3R)-1-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFIWDOHOWUOY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653184
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952484-55-8
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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